![molecular formula C11H17N3O4 B2753970 2-[5-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid CAS No. 2248375-68-8](/img/structure/B2753970.png)
2-[5-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid
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Description
The compound “2-[5-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid” is a useful building block in the synthesis of various pharmaceuticals . It could be useful for treating bacterial infectious diseases .
Synthesis Analysis
The synthesis of this compound involves adding the toluene solution of the chiral catalyst into a clean hydrogenation kettle, and sequentially adding SM1 (763g), 202g triethylamine, and 16L methanol solvent . The reaction was carried out at 55°C for 12 hours under pressure .Chemical Reactions Analysis
The chemical reaction involves the use of a chiral catalyst, SM1, triethylamine, and methanol solvent . The reaction is carried out under pressure at 55°C for 12 hours .Physical And Chemical Properties Analysis
The reaction solution is filtered and concentrated, and the pure compound can be obtained by beating with n-hexane and ethyl acetate (1:1); the yield is 96.1%, and the product is an off-white solid .Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-7-5-8(13-14(7)6-9(15)16)12-10(17)18-11(2,3)4/h5H,6H2,1-4H3,(H,15,16)(H,12,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXONDZOCVFNFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-{[(tert-butoxy)carbonyl]amino}-5-methyl-1H-pyrazol-1-yl)acetic acid |
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